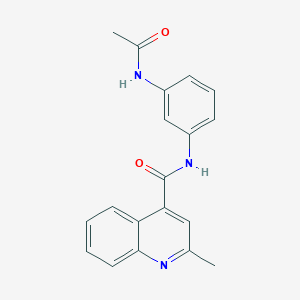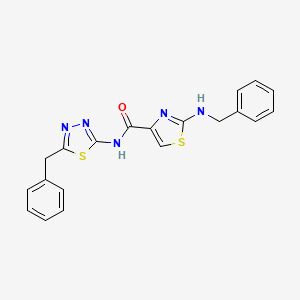
N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and an acetamidophenyl group, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylquinoline and 3-acetamidophenylamine.
Step 1 Formation of Intermediate: The first step involves the acylation of 3-acetamidophenylamine with an appropriate acylating agent, such as acetic anhydride, to form N-(3-acetamidophenyl)acetamide.
Step 2 Coupling Reaction: The intermediate is then coupled with 2-methylquinoline-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Step 3 Purification: The final product, N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide, is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-methylquinoline-4-carboxylic acid derivatives.
Reduction: N-(3-aminophenyl)-2-methylquinoline-4-carboxamide.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its chemical properties make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide exerts its effects depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the acetamidophenyl group can enhance binding affinity to specific proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-quinoline-4-carboxamide: Lacks the methyl group on the quinoline ring, which can affect its chemical reactivity and biological activity.
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide: The acetamidophenyl group is positioned differently, potentially altering its interaction with biological targets.
2-methylquinoline-4-carboxamide: Lacks the acetamidophenyl group, which can significantly change its chemical properties and applications.
Uniqueness
N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide is unique due to the specific positioning of the acetamidophenyl group and the methyl group on the quinoline ring
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-10-17(16-8-3-4-9-18(16)20-12)19(24)22-15-7-5-6-14(11-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
NXKOJBVMMYVPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-5-[(4-methylphenyl)carbonyl]-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11138148.png)
![2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11138154.png)
![N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138161.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138166.png)
![trans-4-{[({[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11138173.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11138182.png)
![S-methyl-N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine](/img/structure/B11138193.png)
![6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11138200.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11138205.png)
![N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11138211.png)

![N-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11138215.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11138226.png)

